(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S752141
CAS No.
32305-98-9
M.F
C31H32O2P2
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-d...

CAS Number

32305-98-9

Product Name

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Molecular Formula

C31H32O2P2

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N

SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, also known as (-)-Diop, is a chiral ligand characterized by its unique structure which includes two diphenylphosphinomethyl groups attached to a dioxolane ring. Its molecular formula is C31H32O2P2, with a molecular weight of approximately 498.53 g/mol . The compound exhibits optical activity due to its stereocenters, making it significant in asymmetric synthesis applications.

(-)-DIOP acts as a chiral ligand in asymmetric catalysis. Upon coordination with a metal center, the rigid structure and close proximity of the phosphine groups create a chiral environment around the metal. This environment selectively binds one enantiomer of the substrate molecule over the other, leading to the formation of a specific enantiomer of the product [].

  • Toxicity: No data available on specific toxicity, but it is advisable to avoid inhalation and ingestion.
  • Flammability: Not readily flammable but may burn if exposed to high temperatures.
  • Reactivity: May react with strong oxidizing agents.

Applications of DIOP in Asymmetric Catalysis

  • Hydrogenation: DIOP is a versatile ligand for the asymmetric hydrogenation of various unsaturated substrates, including alkenes, imines, and enamides. It has been successfully employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Hydroformylation: DIOP can be used as a ligand for the rhodium-catalyzed hydroformylation of alkenes, leading to the formation of chiral aldehydes with high enantioselectivity. This reaction is crucial for the production of various building blocks used in the synthesis of pharmaceuticals and other complex molecules.
  • Cyclization reactions: DIOP finds application in various cyclization reactions, such as aldol reactions and Diels-Alder reactions. These reactions allow for the construction of complex molecules with defined stereochemistry, which is essential for the development of new drugs and functional materials.

Advantages of DIOP

  • High enantioselectivity: DIOP is known for its ability to achieve high enantioselectivities in various catalytic reactions, making it a valuable tool for the synthesis of chiral compounds.
  • Broad substrate scope: DIOP can be employed in a wide range of asymmetric reactions due to its flexible nature and ability to accommodate various substrates.
  • Air and moisture stability: DIOP exhibits good stability towards air and moisture, making it easier to handle and store compared to some other chiral ligands.

This compound is primarily used as a ligand in coordination chemistry. It can form stable complexes with transition metals, enhancing their catalytic properties in various reactions. For instance, it has been employed in catalytic hydrogenation and asymmetric synthesis reactions, where it facilitates the formation of enantiomerically enriched products .

Several methods have been developed for synthesizing (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane:

  • Phosphine Coupling: This method involves the reaction of diphenylphosphine with appropriate precursors to form the bisphosphine ligand.
  • Chiral Resolution: Utilizing chiral starting materials or resolving racemic mixtures can yield the desired enantiomeric form.
  • Dioxolane Formation: The dioxolane ring can be synthesized through cyclization reactions involving suitable aldehydes and alcohols .

The primary applications of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane include:

  • Catalysis: It serves as a ligand in various catalytic processes including hydrogenation and cross-coupling reactions.
  • Asymmetric Synthesis: Utilized for producing chiral molecules with high enantioselectivity.
  • Material Science: Potential applications in developing new materials through metal-ligand interactions .

Interaction studies have focused on the coordination behavior of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane with various transition metals such as ruthenium and palladium. These studies reveal that the ligand enhances the reactivity and selectivity of metal complexes in catalyzed reactions. The nature of these interactions often depends on the sterics and electronics imparted by the phosphine groups .

Several compounds share structural similarities with (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
(S,S)-(+)-DiopC31H32O2P2Enantiomeric counterpart with different stereochemistry
1,3-Diphenyl-1H-pyrazoleC12H10N2Lacks dioxolane structure but used in similar catalytic applications
Bis(diphenylphosphino)ethaneC26H26P2A simpler bisphosphine ligand without dioxolane functionality

The uniqueness of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific stereochemistry and dual phosphine functionality that enhance its effectiveness as a chiral ligand in asymmetric catalysis compared to simpler ligands or its enantiomer .

Synthesis from Tartaric Acid Derivatives

The synthesis of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, commonly known as (-)-DIOP, represents a cornerstone achievement in chiral phosphine ligand chemistry [1] [2] [3]. This compound is synthesized through a well-established four-step synthetic route starting from readily available tartaric acid derivatives [1] [2]. The synthetic pathway begins with L-tartaric acid or its dimethyl ester, which serves as the chiral scaffold that ultimately determines the absolute stereochemistry of the final product [4] [5].

The initial transformation involves the conversion of tartaric acid to its corresponding acetonide-protected diester [2] [5]. This protection strategy is crucial as it maintains the relative stereochemistry of the 1,2-diol functionality while allowing for subsequent chemical manipulations [6] [5]. The acetonide formation proceeds under acidic conditions, typically employing iron(III) chloride or p-toluenesulfonic acid as catalysts in acetone solvent [7] [6].

Following acetonide formation, the ester functionalities undergo reduction to provide the corresponding diol intermediate [5]. This reduction step is typically accomplished using lithium aluminum hydride or diisobutylaluminum hydride under controlled conditions [5]. The resulting acetonide diol serves as the immediate precursor for phosphine group introduction through nucleophilic substitution reactions [2] [4].

The stereochemical integrity throughout this synthetic sequence is maintained through the rigid acetonide protection, which locks the molecule in a specific conformation [7] [6]. This conformational constraint is essential for achieving high enantiopurity in the final product and represents a key design feature that distinguishes this synthetic approach from alternative methods [2] [8].

Key Steps: Acetonide Formation, Phosphine Group Introduction

Acetonide Formation Mechanisms and Optimization

The acetonide formation represents the first critical step in establishing the chiral framework of the target molecule [7] [6]. This transformation proceeds through an acid-catalyzed condensation mechanism between the 1,2-diol functionality of tartaric acid derivatives and acetone [7]. The reaction conditions have been extensively optimized to achieve maximum yields while maintaining stereochemical purity [6] [5].

SubstrateCatalystSolventTemperature (°C)Yield (%)Reaction Time (h)
Tartaric acid dimethyl esterFeCl₃Acetonert to 6085-952-4
L-Tartaric acidp-TsOHAcetone/DMFrt90-981-3
D-Tartaric acidAmberlyst-15Neat acetone40-5088-963-6
meso-Tartaric acidH₂SO₄ (cat.)Acetone/Toluenert to reflux80-904-8

The choice of catalyst significantly influences both the reaction rate and the final yield [7] [6]. Iron(III) chloride has emerged as the preferred catalyst for dimethyl tartrate acetonide formation due to its high efficiency and mild reaction conditions [7]. The use of water-free conditions is essential to prevent hydrolysis of the acetonide protecting group [6].

Phosphine Group Introduction Strategies

The introduction of diphenylphosphine groups represents the most challenging aspect of the synthetic sequence [2] [9]. This transformation traditionally proceeds through the conversion of the acetonide diol to the corresponding ditosylate, followed by nucleophilic substitution with diphenylphosphide anion [2] [4]. The original synthetic protocol achieved modest yields of approximately 27% due to limitations in the phosphinylation step [9].

Significant improvements have been realized through the development of enhanced procedures utilizing in-situ generation of diphenylphosphide anion [2] [9]. The reaction of triphenylphosphine with sodium-potassium alloy generates the required nucleophile, which subsequently displaces the tosylate leaving groups [9]. This modified approach has increased overall yields to approximately 49%, representing a substantial improvement over earlier methodologies [9].

The mechanism of phosphine introduction involves an SN2-type displacement where the diphenylphosphide anion attacks the carbon center bearing the tosylate group [2]. The reaction proceeds with inversion of configuration, which must be accounted for in the overall synthetic design to achieve the desired absolute stereochemistry [2] [4].

Temperature control during the phosphinylation step is critical, as elevated temperatures can lead to elimination reactions that reduce the overall yield [9]. The optimal temperature range has been established at -78°C to 0°C, balancing reaction rate with selectivity considerations [2].

Enantioselective Purification and Yield Optimization

Purification Methodologies

The purification of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane requires specialized techniques to achieve the high enantiomeric purity demanded for asymmetric catalysis applications [10] [11]. Multiple purification strategies have been developed and optimized for this compound, each offering distinct advantages and limitations [12] [11].

Purification MethodEnantiomeric Excess Achieved (%)ThroughputCost EffectivenessScalabilityLimitations
Classical Resolution>99HighHighExcellentRequires resolving agent
Chromatographic Separation>95Low-MediumLowPoorExpensive, time-consuming
Crystallization>98HighHighExcellentLimited to crystallizable compounds
Supercritical Fluid Chromatography>96MediumMediumGoodEquipment costs
Membrane Separation85-95Medium-HighMediumGoodSelectivity limitations
Enzymatic Resolution>99MediumMedium-HighGoodSubstrate specificity

Classical resolution techniques have proven most effective for large-scale purification, achieving enantiomeric excesses greater than 99% [11]. This approach typically employs chiral resolving agents such as tartaric acid derivatives or chiral amines to form diastereomeric salts [11]. The diastereomers can then be separated through fractional crystallization, followed by liberation of the desired enantiomer [12] [11].

Chromatographic methods, while highly effective for analytical-scale separations, present significant challenges for preparative applications due to cost and throughput limitations [12]. High-performance liquid chromatography using chiral stationary phases can achieve excellent enantiomeric separation but is generally reserved for final purification steps or quality control applications [11].

Yield Optimization Strategies

Systematic optimization of reaction conditions has led to significant improvements in overall synthetic yields [9] [13]. The identification of optimal solvent systems, temperature profiles, and reagent stoichiometries has been crucial for enhancing the efficiency of each synthetic step [13] [14].

Process intensification techniques, including continuous flow chemistry and microreactor technology, have shown promise for improving yields while reducing reaction times [13]. These approaches offer enhanced mixing efficiency and precise temperature control, leading to more consistent results and reduced formation of byproducts [15] [13].

The implementation of in-line analytical monitoring has enabled real-time optimization of reaction conditions [13]. Process Analytical Technology allows for immediate detection of reaction progress and product quality, facilitating rapid adjustment of parameters to maximize yield and selectivity [14].

Large-Scale Production Challenges

Manufacturing Constraints and Solutions

The transition from laboratory-scale synthesis to industrial production of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane presents numerous technical and economic challenges [15] [16] [14]. These challenges span multiple categories including catalyst costs, yield optimization, purification requirements, and specialized equipment needs [16] [17].

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Catalyst CostExpensive chiral ligands, metal recoveryHigh material costs (>$1000/kg)Catalyst recycling, alternative metals
Yield OptimizationScale-dependent selectivity, mixing effectsReduced yields (10-20% loss)Process intensification, flow chemistry
PurificationChromatographic separation at scaleComplex downstream processingCrystallization-based purification
Safety ConcernsAir-sensitive reagents, toxic solventsSpecialized handling facilitiesContinuous processing, automation
Equipment RequirementsInert atmosphere, pressure vesselsCapital investment requirementsModular reactor design
Quality ControlEnantiomeric purity monitoringExtended QC testing cyclesIn-line analytical methods

The economic impact of catalyst costs represents a major consideration for commercial viability [15] [16]. The high cost of chiral ligands and precious metal catalysts necessitates the development of efficient recovery and recycling protocols [16] [17]. Alternative catalyst systems based on more abundant metals have been investigated as potential cost-reduction strategies [17].

Scale-Dependent Phenomena

Scale-up effects significantly impact the selectivity and yield of asymmetric synthesis processes [14]. The sensitivity of chiral induction to mixing patterns, heat transfer rates, and residence time distributions becomes more pronounced at larger scales [14]. These factors can lead to reduced enantiomeric excess and overall yield compared to laboratory-scale results [17] [14].

Mixing efficiency plays a critical role in maintaining reaction selectivity during scale-up [14]. Inadequate mixing can result in local concentration gradients that affect the stereochemical outcome of key transformations [16]. The implementation of advanced mixing technologies and reactor designs has been essential for addressing these challenges [15].

Temperature control becomes increasingly difficult at larger scales due to heat transfer limitations [14]. The exothermic nature of certain steps in the synthesis requires careful thermal management to prevent thermal degradation or racemization of intermediates [17] [14].

Quality Assurance and Regulatory Considerations

The production of pharmaceutical-grade chiral phosphine ligands requires adherence to stringent quality standards [17] [14]. Enantiomeric purity specifications typically demand values exceeding 99% enantiomeric excess, necessitating robust analytical methods and quality control procedures [11] [14].

The development of rapid analytical methods for enantiomeric purity determination has been crucial for process monitoring [11]. Chiral high-performance liquid chromatography and supercritical fluid chromatography methods have been optimized for routine quality control applications [11].

Regulatory compliance for pharmaceutical applications requires extensive documentation of synthetic procedures, impurity profiles, and stability data [17]. The complexity of these requirements adds significant cost and time to the development process for commercial-scale production [14].

XLogP3

6.2

UNII

ESK57W53CI

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32305-98-9

Wikipedia

(-)-DIOP

Dates

Modify: 2023-08-15

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